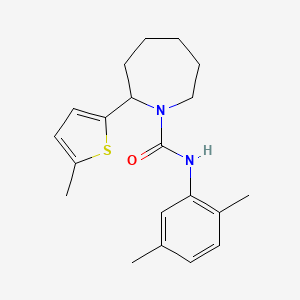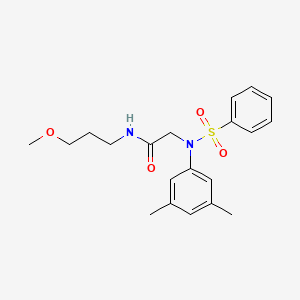
2-(3,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system in the body.
Wirkmechanismus
2-(3,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide acts as an FAAH inhibitor by binding to the active site of the enzyme. This prevents FAAH from breaking down endocannabinoids, leading to an increase in their levels in the body. The increased levels of endocannabinoids can then modulate the endocannabinoid system, which can have therapeutic effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids in the body due to this compound's inhibition of FAAH can have several biochemical and physiological effects. These effects include reduced pain, inflammation, and anxiety. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments is its specificity for FAAH inhibition. This allows for more precise modulation of the endocannabinoid system compared to other compounds that may have off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide. One area of research could be the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies could investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, research could focus on the optimization of this compound's pharmacological properties to improve its efficacy and reduce any potential side effects.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to inhibit FAAH and modulate the endocannabinoid system has been the focus of several studies. While there are advantages and limitations to using this compound in lab experiments, future research could investigate its potential therapeutic applications and optimize its pharmacological properties.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide involves the reaction of 3,4-dimethylphenol with 3-phenylpropylamine in the presence of acetic anhydride and a catalyst. The reaction results in the formation of this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been the focus of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been the use of this compound as an FAAH inhibitor. FAAH is an enzyme that breaks down endocannabinoids in the body, which are known to play a role in pain, inflammation, and anxiety. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which may have therapeutic effects.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-10-11-18(13-16(15)2)22-14-19(21)20-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOCWCQTZFCQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![isopropyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5081774.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5081777.png)
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide](/img/structure/B5081778.png)

![3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5081814.png)

![N-1,3-benzothiazol-2-yl-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5081824.png)

![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5081831.png)

![4-[3-(4-fluorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5081852.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5081868.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5081876.png)
